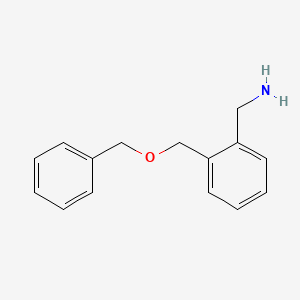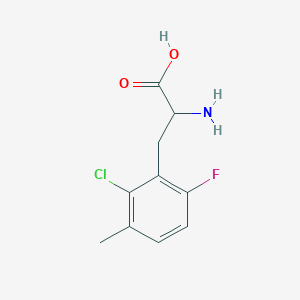
2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 . It is an amino acid derivative, which means it contains an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain attached to the alpha carbon (the carbon directly bonded to the carboxyl functional group) . The side chain in this case is a 2-chloro-6-fluoro-3-methylphenyl group.Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on pyridonecarboxylic acids and related compounds has revealed significant antibacterial properties. For instance, compounds with modifications at certain positions showed more potent activity than known antibiotics like enoxacin, suggesting their potential as new antibacterial agents. The structural activity relationships of these compounds have been extensively studied, pointing towards their mechanism of action and potential for further development as therapeutic agents (Egawa et al., 1984).
Antimicrobial and Antifungal Activity
Synthesis and evaluation of N-Substituted-β-amino Acid Derivatives have demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger. These findings highlight the potential of these compounds in treating infections caused by these microorganisms (Mickevičienė et al., 2015).
Fluorescent Amino Acids for Protein Studies
The biosynthetic incorporation of fluorescent amino acids into proteins, using genetically encoded methods, allows for the direct observation of protein dynamics, structure, and interactions in vitro and in vivo. This technique provides a powerful tool for biochemical and cellular studies of protein function (Summerer et al., 2006).
Synthesis of Chiral Intermediates
Research has been conducted on the asymmetric synthesis of chiral intermediates such as (S)-3-chloro-1-phenyl-1-propanol, which are crucial in the production of antidepressant drugs. The studies focus on microbial reductases that can efficiently produce these intermediates with high enantioselectivity, showcasing the potential for biotechnological applications in drug synthesis (Choi et al., 2010).
Chemical Synthesis and Structural Analysis
The detailed structural and vibrational analysis of fluorinated amino acids, such as 3-Amino-3-(4-fluorophenyl)propionic acid, through DFT studies and spectroscopy, has provided insights into their chemical behavior and potential applications in synthetic chemistry. These studies offer a foundation for developing new compounds with tailored properties for various applications (Pallavi & Tonannavar, 2020).
Propiedades
IUPAC Name |
2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSNQDGPTUHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

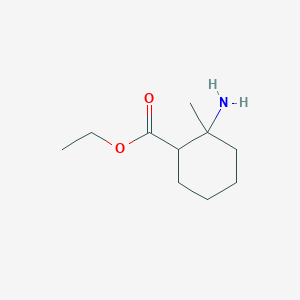
![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)
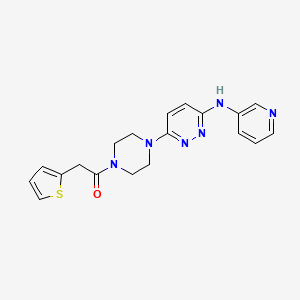
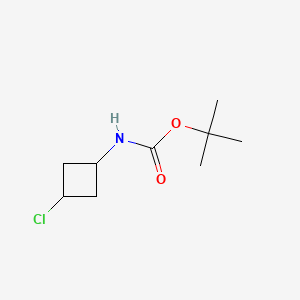
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)
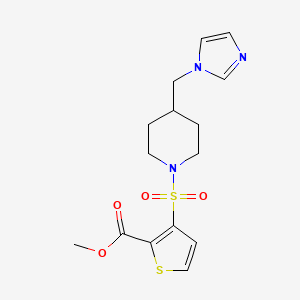

![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)
![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)
![(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B2650626.png)
